molecular formula C22H36Br2O2 B053800 1,2-Dibromo-4,5-bis(octyloxy)benzene CAS No. 118132-04-0

1,2-Dibromo-4,5-bis(octyloxy)benzene

Cat. No. B053800
M. Wt: 492.3 g/mol
InChI Key: YEYRWRVHDLPUGQ-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(octyloxy)benzene is a chemical compound with the molecular formula Br2C6H2(OC8H17)2 . It appears as a white to yellow solid or waxy solid .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4,5-bis(octyloxy)benzene is represented by the linear formula Br2C6H2(OC8H17)2 . The compound has a molecular weight of 492.33 .


Physical And Chemical Properties Analysis

1,2-Dibromo-4,5-bis(octyloxy)benzene is a white to yellow solid or waxy solid . It has a melting point of 40.0-42.1 degrees Celsius . The infrared spectrum and proton NMR spectrum conform to the structure .

Scientific Research Applications

  • Organic Thin Film Transistor Applications : A bis-pyrene derivative of 1,4-diiodo-2,5-bis(octyloxy)benzene, synthesized under Sonogashira cross-coupling conditions, showed promising properties for organic thin film transistors. Its thermal behavior and thin film properties were extensively studied, highlighting its potential in semiconducting applications (Constantinescu et al., 2015).

  • Photophysics and Electroluminescence : A study on copolyfluorenes containing 1,2-Dibromo-4,5-bis(octyloxy)benzene derivatives explored their photophysical properties and potential for electroluminescence. These materials exhibited high glass transition temperatures and displayed interesting absorption and emission spectra, suggesting their use in light-emitting applications (Wang et al., 2008).

  • Crystallographic Analysis : The structural changes in 1,4-dibromo-2,5-bis(octyloxy)benzene upon excitation were investigated using time-resolved pump-probe diffraction. This study provided insights into the intermolecular interactions and stability of luminescent organic bromine-substituted complexes, enhancing our understanding of such materials at the molecular level (Basuroy et al., 2017).

  • Synthesis and Structural Properties : The synthesis and crystal structures of 1,2-dibromo-4,5-bis(phenylalkoxy)benzene derivatives were studied, revealing significant differences in their packing interactions. These compounds are examples of how variations in molecular structure can influence the overall physical properties of the material (Manfroni et al., 2021).

  • Molecular Design for Selective Extraction : Research on acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks included derivatives of 1,2-Dibromo-4,5-bis(octyloxy)benzene for selective lead(II) extraction. This demonstrated the compound's utility in designing selective extraction agents (Hayashita et al., 1999).

  • Optical and Electrochemical Properties : A study investigated the optical and electrochemical properties of benzooxadiazole containing polymers, which included 1,2-Dibromo-4,5-bis(octyloxy)benzene derivatives. These findings are crucial for developing new electrochromic materials (Goker et al., 2014).

properties

IUPAC Name

1,2-dibromo-4,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYRWRVHDLPUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405503
Record name 1,2-Dibromo-4,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4,5-bis(octyloxy)benzene

CAS RN

118132-04-0
Record name 1,2-Dibromo-4,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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